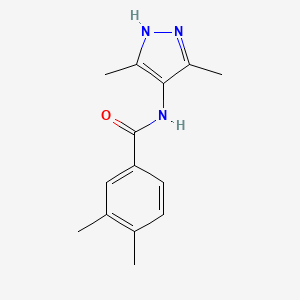![molecular formula C13H17NO5S2 B7541690 Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B7541690.png)
Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate, also known as EDC, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a thiophene ring, a carbonyl group, and an amino group. EDC is used in various research applications, such as peptide synthesis, protein labeling, and cross-linking.
作用機序
The mechanism of action of Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate is based on its ability to activate carboxylic acids and amino groups. This compound reacts with carboxylic acids to form an active intermediate that can react with amino groups to form an amide bond. This reaction is known as peptide bond formation. This compound can also react with amino groups to form an intermediate that can react with carboxylic acids to form an amide bond. This reaction is known as esterification.
Biochemical and physiological effects:
This compound has been shown to have biochemical and physiological effects in various systems. In the nervous system, this compound has been shown to enhance the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. In the cardiovascular system, this compound has been shown to have vasodilatory effects, which can help to lower blood pressure. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in various systems.
実験室実験の利点と制限
One of the advantages of using Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate in lab experiments is its ability to activate carboxylic acids and amino groups selectively. This allows for the coupling of specific amino acids together to form peptides. This compound is also easy to use and is relatively inexpensive. However, this compound has some limitations. It can be unstable in solution and can decompose over time. This compound can also react with other functional groups, such as hydroxyl groups, which can lead to unwanted side reactions.
将来の方向性
There are several future directions for the use of Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate in scientific research. One direction is the development of new coupling agents that are more stable and selective than this compound. Another direction is the use of this compound in the synthesis of complex peptides and proteins. This compound can be used in combination with other coupling agents to form more complex peptide and protein structures. Finally, this compound can be used in the development of new drug candidates. This compound can be used to synthesize peptide-based drugs that have improved pharmacological properties.
合成法
Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate is synthesized by reacting 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl glycinate hydrochloride to form the corresponding amide. Finally, the amide is treated with 1,1-dioxothiolane-3-carbonyl chloride to form this compound.
科学的研究の応用
Ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate has been widely used in scientific research for various applications. One of the most common applications of this compound is in peptide synthesis. This compound is used as a coupling agent to couple amino acids together to form peptides. It is also used in protein labeling and cross-linking. This compound can be used to label proteins with fluorescent dyes or biotin, which allows for their detection and purification. This compound can also be used to cross-link proteins together, which can help to identify protein-protein interactions.
特性
IUPAC Name |
ethyl 5-[(1,1-dioxothiolane-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-3-19-13(16)11-8(2)6-10(20-11)14-12(15)9-4-5-21(17,18)7-9/h6,9H,3-5,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDROZYFRPFDXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)



![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)

![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)